5-Trifluoromethyl-2'-deoxycytidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization

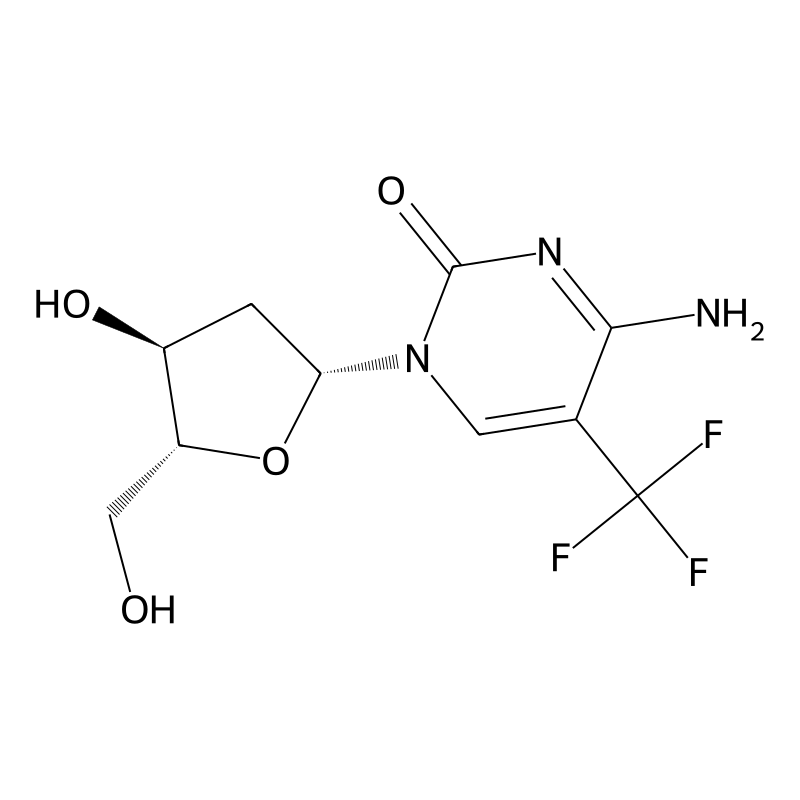

5-Trifluoromethyl-2'-deoxycytidine (5-Trifluoromethyl-dCyt) is a synthetic nucleoside analogue derived from cytidine, a natural pyrimidine nucleoside found in DNA and RNA. The key modification in 5-Trifluoromethyl-dCyt is the substitution of a hydrogen atom at the 5th position of the cytidine ring with a trifluoromethyl group (CF3). This chemical modification alters the physical and chemical properties of the molecule, making it a valuable tool for scientific research []. Several methods have been reported for the synthesis of 5-Trifluoromethyl-dCyt, with efficient and scalable approaches facilitating its use in various research applications [].

Potential as an Antimetabolite

One of the primary areas of research investigating 5-Trifluoromethyl-dCyt is its potential as an antimetabolite. Antimetabolites are molecules that mimic the structure of natural metabolites but possess slight alterations that disrupt their normal function in cells. In the case of 5-Trifluoromethyl-dCyt, the molecule resembles cytidine but is not readily incorporated into DNA due to the presence of the bulky trifluoromethyl group. This property has led to the investigation of 5-Trifluoromethyl-dCyt as a potential anti-cancer agent, as it may inhibit DNA synthesis in rapidly dividing cancer cells []. Studies have shown that 5-Trifluoromethyl-dCyt can inhibit the growth of various cancer cell lines, although further research is needed to determine its efficacy and safety in vivo [].

5-Trifluoromethyl-2'-deoxycytidine is a synthetic nucleoside analogue characterized by the presence of a trifluoromethyl group at the 5-position of the pyrimidine ring. Its molecular formula is C10H12F3N3O4, and it features a structure that closely resembles natural deoxycytidine, making it a valuable compound in medicinal chemistry and pharmacology. The trifluoromethyl substitution enhances its lipophilicity and metabolic stability, which may contribute to its biological activity and therapeutic potential .

F3TDC's primary mechanism of action is thought to involve the inhibition of cytidine deaminase. By inhibiting this enzyme, F3TDC can lead to the accumulation of itself and potentially other cytidine analogues within cells. This can disrupt DNA synthesis and cell division, ultimately leading to cell death in cancer cells [].

The chemical behavior of 5-trifluoromethyl-2'-deoxycytidine has been studied extensively. One significant reaction involves its interaction with methoxyamine, which leads to the formation of various products, including 5-(methoxyiminofluoromethyl)-2'-deoxyuridine. This reaction provides insights into the inhibition mechanisms of thymidylate synthetase, an important enzyme in nucleotide metabolism. The degradation kinetics of 5-trifluoromethyl-2'-deoxycytidine in the presence of methoxyamine follow pseudo-first-order kinetics, indicating a complex mechanism involving multiple reactive intermediates .

5-Trifluoromethyl-2'-deoxycytidine exhibits notable biological activity, particularly as an antimetabolite. It acts as an inhibitor of cytidine deaminase, an enzyme that catalyzes the deamination of cytidine to uridine. This inhibition can lead to increased levels of cytidine and its derivatives in biological systems, potentially enhancing therapeutic effects against certain cancers and viral infections . Additionally, its structural similarity to natural nucleosides allows it to interfere with nucleic acid synthesis.

Several methods have been developed for synthesizing 5-trifluoromethyl-2'-deoxycytidine:

- Direct Fluorination: This method involves the introduction of trifluoromethyl groups into existing nucleoside structures through fluorination reactions.

- Nucleophilic Substitution: Utilizing trifluoromethylated precursors in nucleophilic substitution reactions can yield the desired nucleoside.

- Amidation Reactions: The compound can also be synthesized through amidation processes involving appropriate starting materials that contain amino or hydroxyl groups .

These methods highlight the versatility in synthesizing this compound for research and therapeutic applications.

5-Trifluoromethyl-2'-deoxycytidine has several applications in medicinal chemistry:

- Cancer Therapy: Due to its ability to inhibit nucleotide metabolism, it is being explored as a potential treatment for various cancers.

- Antiviral Agents: Its mechanism of action may also extend to antiviral therapies, particularly against RNA viruses.

- Research Tool: As a synthetic analogue, it serves as a valuable tool in biochemical research for studying nucleoside metabolism and enzyme interactions .

Studies have shown that 5-trifluoromethyl-2'-deoxycytidine interacts with several biological targets:

- Thymidylate Synthase: The compound inhibits this enzyme by mimicking substrate interactions, which is crucial for DNA synthesis.

- Cytidine Deaminase: Inhibition of this enzyme leads to altered nucleotide pools within cells, impacting cellular metabolism and proliferation .

These interactions underline its potential as a therapeutic agent.

5-Trifluoromethyl-2'-deoxycytidine shares structural similarities with other nucleoside analogues. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Fluoro-2'-deoxycytidine | Fluorine substitution at the 5-position | Established use in cancer therapy |

| 2'-Deoxycytidine | Natural nucleoside without modifications | Essential for DNA synthesis |

| 5-Trifluoro-2'-deoxyuridine | Similar trifluoromethyl group at the 5-position | Potentially different metabolic pathways |

The uniqueness of 5-trifluoromethyl-2'-deoxycytidine lies in its trifluoromethyl group, which enhances lipophilicity and metabolic stability compared to other analogues. This modification may lead to improved therapeutic profiles and reduced susceptibility to enzymatic degradation.

Molecular Formula and Systematic Nomenclature

5-Trifluoromethyl-2'-deoxycytidine represents a synthetic nucleoside analogue characterized by its distinctive trifluoromethyl substitution at the 5-position of the cytosine base [1] [6]. The compound possesses the molecular formula C₁₀H₁₂F₃N₃O₄, indicating the presence of ten carbon atoms, twelve hydrogen atoms, three fluorine atoms, three nitrogen atoms, and four oxygen atoms [1] [2]. This molecular composition reflects the addition of a trifluoromethyl group (-CF₃) to the native deoxycytidine structure, replacing the hydrogen atom normally present at the 5-position of the pyrimidine ring .

The systematic nomenclature follows International Union of Pure and Applied Chemistry standards, with the complete chemical name being 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one [1] [6]. This comprehensive designation precisely describes the stereochemical configuration and functional group positioning within the molecular structure [23]. Alternative systematic names include 2'-deoxy-5-trifluoromethyl-cytidine, which emphasizes the relationship to the parent cytidine nucleoside [1] [2].

The compound is registered under Chemical Abstracts Service number 66384-66-5 and carries PubChem Compound Identifier 125618 [1] [6]. Common nomenclature variations include Cytidine, 2'-deoxy-5-(trifluoromethyl)-, and the abbreviated form 2'-Deoxy-5-trifluoromethylcytidine [1] [2]. The molecular weight is precisely calculated as 295.22 g/mol, with an exact mass of 295.07799036 Da [1] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂F₃N₃O₄ |

| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one |

| Systematic Name | 2'-deoxy-5-trifluoromethyl-cytidine |

| CAS Registry Number | 66384-66-5 |

| PubChem CID | 125618 |

| Molecular Weight | 295.22 g/mol |

| Exact Mass | 295.07799036 Da |

| Monoisotopic Mass | 295.07799036 Da |

Three-Dimensional Conformational Studies

The three-dimensional structure of 5-Trifluoromethyl-2'-deoxycytidine has been extensively characterized through various spectroscopic and computational methods [4] [7]. The introduction of the trifluoromethyl group at the 5-position significantly influences the conformational preferences of both the nucleobase and the deoxyribose sugar moiety [12] [21]. Nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, has proven instrumental in elucidating the conformational dynamics of this trifluoromethylated nucleoside [7] [38].

The trifluoromethyl substitution induces notable conformational changes compared to the native deoxycytidine structure [22] [34]. Computational studies employing density functional theory methods have revealed that the bulky trifluoromethyl group creates steric interactions that affect the preferred conformations around the glycosidic bond [40]. The chi angle, which describes the orientation of the nucleobase relative to the sugar moiety, shows altered preferences due to the electronic and steric effects of the trifluoromethyl substituent [25] [30].

The sugar pucker conformation, a critical determinant of nucleoside three-dimensional structure, exhibits modifications in the presence of the 5-trifluoromethyl group [29] [30]. While native deoxycytidine typically adopts a C2'-endo conformation characteristic of B-form DNA structure, the trifluoromethylated analogue shows altered conformational equilibria [25] [29]. The pseudorotation parameters describing the sugar ring conformation demonstrate shifts that reflect the influence of the electronegative trifluoromethyl substituent [30].

Crystallographic data, where available, provides definitive structural information about the solid-state conformation of 5-Trifluoromethyl-2'-deoxycytidine [15] [16]. The compound exhibits three defined stereochemical centers, corresponding to the C1', C3', and C4' positions of the deoxyribose sugar ring [1] [6]. The absolute configuration follows the natural D-ribose stereochemistry, with (2R,4S,5R) designation for the sugar carbons [1] [23].

The fluorine atoms of the trifluoromethyl group display characteristic nuclear magnetic resonance chemical shifts that are highly sensitive to the local chemical environment [7] [21]. These fluorine-19 signals serve as valuable conformational probes, providing insights into the molecular dynamics and environmental interactions of the modified nucleoside [34] [38]. The chemical shift values for the trifluoromethyl group typically appear in the range of -61 to -62 parts per million, reflecting the unique electronic environment created by the attachment to the pyrimidine ring [21] [34].

Comparative Structural Features with Native Deoxycytidine

The structural comparison between 5-Trifluoromethyl-2'-deoxycytidine and native 2'-deoxycytidine reveals significant differences arising from the trifluoromethyl substitution [1] . The most pronounced distinction lies in the molecular weight, with the trifluoromethylated analogue exhibiting a mass increase of 68 g/mol due to the replacement of a hydrogen atom with the trifluoromethyl group [1] [28]. This substantial mass difference, representing approximately 30% increase over the native nucleoside, reflects the significant size enhancement provided by the trifluoromethyl substituent [22].

The electronic properties show marked alterations between the two compounds [22] [32]. The trifluoromethyl group, being strongly electron-withdrawing, significantly affects the electron density distribution within the pyrimidine ring system [22] [40]. This electronic perturbation influences the nucleobase's hydrogen bonding capabilities and overall reactivity patterns [32] [40]. The calculated octanol-water partition coefficient demonstrates enhanced lipophilicity for the trifluoromethylated derivative, with an XLogP3 value of -0.9 compared to -2.0 for native deoxycytidine [1] .

The hydrogen bonding characteristics exhibit notable differences between the two structures [1] [32]. While both compounds contain three hydrogen bond donor sites, the trifluoromethylated analogue possesses seven hydrogen bond acceptor sites compared to six in the native nucleoside [1]. This increase results from the three fluorine atoms of the trifluoromethyl group, which can participate in weak hydrogen bonding interactions [22] [32].

Conformational preferences show distinct variations between the native and modified nucleosides [30] [40]. The presence of the trifluoromethyl group alters the energy landscape for rotation around the glycosidic bond, leading to modified chi angle distributions [25] [40]. These conformational changes have implications for the molecular recognition properties and potential biological activities of the trifluoromethylated nucleoside [32] [36].

| Property | 5-Trifluoromethyl-2'-deoxycytidine | Native 2'-Deoxycytidine |

|---|---|---|

| Molecular Formula | C₁₀H₁₂F₃N₃O₄ | C₉H₁₃N₃O₄ |

| Molecular Weight (g/mol) | 295.22 | 227.22 |

| Number of Heavy Atoms | 20 | 16 |

| Hydrogen Bond Donors | 3 | 3 |

| Hydrogen Bond Acceptors | 7 | 6 |

| Rotatable Bonds | 2 | 2 |

| Topological Polar Surface Area (Ų) | 108 | 103 |

| XLogP3 (Lipophilicity) | -0.9 | -2.0 |

| Stereochemical Centers | 3 | 3 |

| Key Structural Difference | Trifluoromethyl group at C5 position | Hydrogen atom at C5 position |

The steric effects of the trifluoromethyl group create a more congested molecular environment around the 5-position of the pyrimidine ring [32] [34]. This increased bulk affects the compound's ability to form Watson-Crick base pairs with guanine, potentially disrupting normal DNA base pairing patterns [32]. The van der Waals radius of the trifluoromethyl group significantly exceeds that of the hydrogen atom it replaces, leading to altered molecular recognition properties [22] [32].